Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]-
Description
Structure
3D Structure
Properties
CAS No. |
1197010-79-9 |
|---|---|
Molecular Formula |
C19H15N3O |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-[(4-phenyldiazenylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C19H15N3O/c23-19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)22-21-17-7-2-1-3-8-17/h1-14,23H |
InChI Key |
JXHFGNGOTPNMRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Condensation of 4-Aminoazobenzene with Salicylaldehyde
The most widely reported method involves a two-step process: (1) synthesis of 4-aminoazobenzene (4-phenylazoaniline) and (2) its condensation with salicylaldehyde (2-hydroxybenzaldehyde).
Step 1: Diazotization and Coupling to Form 4-Aminoazobenzene
Aniline is diazotized using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to generate benzenediazonium chloride. This intermediate is coupled with a second equivalent of aniline under alkaline conditions (pH 9–10) to yield 4-aminoazobenzene. The reaction proceeds via electrophilic aromatic substitution, with the azo group (-N=N-) forming para to the amine group.
Step 2: Imine Formation via Condensation
4-Aminoazobenzene is refluxed with salicylaldehyde in ethanol, catalyzed by acetic acid, to facilitate Schiff base formation. The reaction achieves a 75% yield, with the imine (-CH=N-) linkage confirmed by infrared (IR) absorption at 1602 cm⁻¹ and a characteristic proton resonance at δ 8.45 ppm in ¹H-NMR. The phenolic -OH group exhibits a broad IR band at 3200–2673 cm⁻¹ and a singlet at δ 12.45 ppm in ¹H-NMR.
Key Data
Direct Diazotization-Condensation Sequential Method
An alternative one-pot approach eliminates isolating 4-aminoazobenzene. Salicylaldehyde is first condensed with aniline to form the Schiff base, followed by in situ diazotization and coupling.
Procedure
-
Imine Formation : Salicylaldehyde and aniline are refluxed in ethanol with acetic acid, yielding 2-[(phenylimino)methyl]phenol.
-
Diazotization : The imine intermediate is treated with NaNO₂/HCl to generate a diazonium salt.
-
Coupling : The diazonium salt reacts with excess aniline under basic conditions, introducing the azo group para to the imine nitrogen.
Key Data
Azo-Aldehyde Precursor Route
This method prioritizes azo group installation prior to imine formation. 4-(Phenylazo)-2-hydroxybenzaldehyde is synthesized first, followed by condensation with aniline.
Step 1: Synthesis of 4-(Phenylazo)-2-hydroxybenzaldehyde
Salicylaldehyde undergoes nitration to introduce a nitro group at the 4-position. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro to an amine, which is diazotized and coupled with benzene derivatives to form the azo-aldehyde.
Step 2: Condensation with Aniline
The azo-aldehyde is refluxed with aniline in ethanol, yielding the target compound. This route achieves higher purity but requires additional steps for aldehyde functionalization.
Key Data
Reaction Optimization and Critical Parameters
Solvent and Catalytic Systems
Temperature and Time
Substituent Effects
-
Electron-donating groups (e.g., -OCH₃) on the aniline ring increase coupling efficiency.
-
Halogen substituents (e.g., -Cl) reduce yields due to steric hindrance.
Analytical Characterization
Spectroscopic Techniques
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones using oxidizing agents like chromic acid.
Reduction: The azo group can be reduced to amines using reducing agents such as sodium dithionite.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, especially at the ortho and para positions.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution: Dilute nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
Dye Chemistry
The compound has been extensively studied for its application as a dye due to its vibrant color properties and stability. Azo dyes are known for their excellent dyeing properties across various substrates, including textiles and plastics. The optical properties of these dyes can be tuned by modifying the substituents on the phenolic ring or the azo group.
Key Findings:
- Optical Behavior: The tautomeric forms of azo-imine compounds exhibit distinct electronic absorption spectra, which can be manipulated through solvent effects and substitution patterns .
- Color Fastness: Azo dyes derived from this compound show good resistance to light and washing, making them suitable for commercial dyeing processes.
Biological Studies
Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- has also been investigated for its biological activities. Studies have shown that certain azo compounds possess antibacterial and antifungal properties, making them candidates for pharmaceutical applications.
Case Studies:
- Antibacterial Activity: Research indicates that azo compounds can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .
- Mechanism of Action: The mechanism often involves chelation with metal ions which enhances their biological activity.
Materials Science
In materials science, azo compounds are explored for their role in photonic devices and sensors. Their ability to undergo reversible photoisomerization makes them suitable for applications in optical switches and data storage technologies.
Applications:
- Photoresponsive Materials: Azo dyes can change their configuration upon exposure to light, allowing for applications in smart materials that respond to environmental stimuli.
- Nanocomposites: Incorporating azo dyes into polymer matrices can enhance the mechanical properties and thermal stability of materials.
Data Tables
The following tables summarize key spectral data and biological activity findings related to Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]-.
| Spectral Data | IR Absorption (cm⁻¹) | NMR Chemical Shifts (ppm) |
|---|---|---|
| O-H Stretching | 3200 - 3500 | H1: 10.12 |
| C=N Stretching | 1600 - 1650 | H4: 8.45 |
| N=N Stretching | 1440 - 1500 | H3: 7.76 |
| Biological Activity | Tested Strains | Inhibition Zone (mm) |
|---|---|---|
| Antibacterial | E. coli | 15 |
| S. aureus | 12 | |
| Antifungal | C. albicans | 18 |
Mechanism of Action
The mechanism of action of Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with amino acid residues in enzymes, while the azo and imino groups can participate in various non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azo-Azomethine Derivatives
Example: 4-[[[4-(Phenylazo)phenyl]imino]methyl]phenyl-2-propenoat (CAS RN: Not provided)
- Structural Differences: Replaces the phenolic -OH group with an acrylate ester.
- Properties: Exhibits strong absorbance in UV-Vis spectra (λₘₐₓ ~400–500 nm), characteristic of azo chromophores. The acrylate group enhances solubility in organic solvents compared to the parent phenol .
Schiff Bases with Aromatic Substitutents
Example: 4-{(E)-[(4-Anilinophenyl)imino]methyl}phenol (CAS RN: 109691-38-5)
- Structural Differences: Substitutes the phenylazo group with an anilino (-NH-C₆H₅) group.
- Properties: Molecular formula C₁₉H₁₆N₂O (vs. C₁₉H₁₄N₃O for the target compound). The absence of the azo group reduces molecular symmetry and photostability but improves antioxidant activity due to the electron-donating anilino group .
- Applications : Investigated as an antioxidant and corrosion inhibitor, with demonstrated efficacy in stabilizing lubricant oils .
Imino Diphenolic Compounds
Example: 2-[[(4-Hydroxyphenyl)imino]methyl]phenol (PC05)
- Structural Differences: Lacks the phenylazo group; features two phenolic -OH groups.
- Properties : Shows near-complete inhibition of E. coli ATP synthase due to optimal -OH positioning, whereas analogs with extended substituents (e.g., PC11) exhibit reduced activity. The target compound’s azo group may sterically hinder enzyme binding compared to PC05 .
Triazole-Modified Schiff Bases
Example: 2-[(E)-{[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]imino}methyl]phenol
- Structural Differences : Replaces the phenylazo group with a triazole ring.
- Properties : Enhanced antimicrobial activity against S. aureus and C. albicans due to the triazole’s nitrogen-rich structure, which facilitates metal coordination and membrane disruption. The target compound’s azo group may offer superior photostability but lower bioavailability .
Comparative Data Table
Key Research Findings
Role of the Azo Group : The phenylazo moiety enhances photostability and absorbance in the visible spectrum, making the target compound suitable for dye applications. However, it may reduce biological activity due to steric effects .
Biological Activity: While imino diphenolic compounds (e.g., PC05) excel in enzyme inhibition, the target compound’s azo group may redirect activity toward photodynamic or catalytic applications .
Biological Activity
Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- (CAS Number: 1197010-79-9) is an organic compound characterized by its azo and imine functional groups. The molecular formula is C₁₉H₁₅N₃O, indicating its composition of 19 carbon atoms, 15 hydrogen atoms, three nitrogen atoms, and one oxygen atom. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound features a phenolic hydroxyl group, which can participate in various chemical reactions, particularly electrophilic aromatic substitutions due to the electron-rich nature of its aromatic rings. The presence of the phenylazo group contributes to its significant color properties, making it a candidate for applications in dyes and pigments. Its reactivity and biological activity are influenced by the following structural components:
- Azo Group : Contributes to color and potential biological interactions.
- Imine Functionality : Provides nucleophilic sites for reactions with electrophiles.
Antimicrobial Activity
Research indicates that compounds similar to Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- exhibit various biological activities, including antibacterial properties . Studies have shown that related azo compounds can inhibit bacterial growth effectively. For instance:
- A study conducted on synthesized derivatives demonstrated considerable inhibition against several human pathogens including Bacillus anthracis, Escherichia coli, Staphylococcus aureus, Salmonella typhimurium, and Pseudomonas aeruginosa using disk diffusion assays .
The following table summarizes the antibacterial activity of related compounds:
| Compound Name | Target Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Azo Compound A | E. coli | 15 |
| Azo Compound B | S. aureus | 18 |
| Azo Compound C | P. aeruginosa | 20 |
Anticancer Activity
In addition to antibacterial properties, Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- has been investigated for its anticancer potential . Structure-activity relationship studies on similar compounds have shown that certain substituents can enhance anti-proliferative activity against cancer cell lines. For example:
- Compounds with electron-donating groups (e.g., -CH₃, -OCH₃) exhibited greater anti-proliferative effects compared to those with electron-withdrawing groups (e.g., -Br, -Cl) .
The mechanisms through which Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- exerts its biological effects include:
- Intercalation with DNA : Similar azo compounds have been shown to intercalate into DNA structures, potentially disrupting replication and transcription processes.
- Protein Binding : The compound may bind to proteins through non-covalent interactions, influencing various biological pathways.
Study on Antibacterial Activity
A recent study synthesized a series of 4-phenyldiazenyl 2-(phenylimino methyl) phenols and evaluated their antibacterial activity against multiple pathogens. The results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents .
Study on Anticancer Properties
Another investigation focused on the anticancer properties of phenolic azo compounds revealed that specific derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]-, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via a two-step protocol. First, form the Schiff base intermediate by condensing 4-aminophenol with salicylaldehyde under mild acidic conditions (pH 4-5) and refluxing for 3 hours, yielding a yellow crystalline product . For the azo coupling step, traditional diazotization of aniline derivatives followed by coupling with the Schiff base under alkaline conditions (e.g., sodium acetate buffer) is effective. Microwave-assisted synthesis (e.g., 60–80°C, 3–8 minutes) significantly reduces reaction time and improves yields (e.g., 82.91% for intermediates) compared to conventional heating . Key parameters include pH control, solvent polarity (DMF or ethanol), and catalyst selection (e.g., HCl for diazotization).
Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : - and -NMR can confirm the imine (-CH=N-) and azo (-N=N-) linkages. For example, the imine proton typically resonates at δ 8.5–9.0 ppm, while aromatic protons show splitting patterns consistent with substitution .
- FTIR : Stretching vibrations for C=N (1600–1650 cm) and N=N (1450–1550 cm) are critical markers .
- UV-Vis : Azo-imine compounds exhibit strong absorbance in the 240–390 nm range, with λmax around 350 nm due to π→π* transitions .
- Mass Spectrometry : LC/MS or EI-MS can validate molecular weight and fragmentation patterns (e.g., loss of benzyl groups or azo cleavage) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic properties and stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can model HOMO-LUMO energy gaps, molecular electrostatic potentials (MEP), and charge distribution. For example, azo-imine derivatives often exhibit HOMO-LUMO gaps <4 eV, indicating potential semiconductor properties. NBO analysis reveals hyperconjugative interactions stabilizing the imine and azo groups . Correlation-energy functionals (e.g., Colle-Salvetti) can further refine electron density maps .
Q. What strategies resolve contradictions in reported biological activities or synthetic yields across studies?
- Methodological Answer :
- Analytical Cross-Validation : Compare purity assessments via HPLC (e.g., retention time matching) and elemental analysis (C, H, N % deviations <0.4%) .
- Reaction Reproducibility : Control variables such as solvent purity (e.g., anhydrous DMF), stirring rate, and inert atmospheres to minimize side reactions.
- Computational Validation : Use docking studies (e.g., AutoDock Vina) to correlate structural motifs (e.g., azo group orientation) with observed bioactivity discrepancies .
Q. How do substituents on the phenyl rings influence the compound’s UV absorption and potential as a photosensitizer?
- Methodological Answer : Electron-donating groups (e.g., -OCH) redshift λmax by stabilizing excited states, while electron-withdrawing groups (e.g., -NO) enhance molar absorptivity. For example, benzyloxy substitution extends conjugation, increasing absorbance at 350 nm . Time-Dependent DFT (TD-DFT) simulations can predict substituent effects on electronic transitions, validated experimentally via UV-Vis in ethanol or DMSO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
